4-Amino-TEMPO

Description

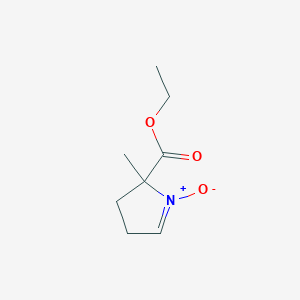

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPNDONTVPDUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479073 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61856-99-3 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide, commonly known as EMPO, is a heterocyclic organic compound that has garnered significant attention in the fields of free radical biology and chemistry. It belongs to the class of cyclic nitrone spin traps, which are invaluable tools for the detection and characterization of transient free radicals.[1] This guide provides a comprehensive overview of the chemical properties of EMPO, detailed experimental protocols for its synthesis and application, and a discussion of its significance in research.

Core Chemical Properties

EMPO is a hydrophilic cyclic nitrone, a feature that enhances its utility in biological systems.[1] Its chemical structure consists of a five-membered pyrroline ring with a methyl group and an ethoxycarbonyl group attached to the C5 position, and an N-oxide functional group.

| Property | Value | Reference |

| Synonyms | 5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide, EMPO | [1] |

| CAS Number | 61856-99-3 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Soluble in water, ethanol, DMSO, and other polar organic solvents. | [1] |

| UV-Vis Absorption | λmax ≈ 234 nm | |

| Storage | Store at -20°C for long-term stability. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl groups of the ethoxycarbonyl moiety, a singlet for the C5-methyl group, and multiplets for the methylene protons of the pyrroline ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at C5, the sp² carbon of the nitrone function, and the various aliphatic carbons.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of EMPO, along with characteristic fragmentation patterns.

Spin Trapping of Superoxide Radical

The primary application of EMPO lies in its ability to act as a potent spin trap for superoxide radicals (O₂⁻•). Spin trapping is a technique used to convert highly reactive, short-lived free radicals into more stable, EPR-active radicals (spin adducts).

Mechanism of Superoxide Trapping

The reaction involves the nucleophilic addition of the superoxide radical to the electrophilic double bond of the nitrone in EMPO. This results in the formation of a persistent nitroxide radical adduct, EMPO-OOH.

The stability of the EMPO-OOH adduct is a key advantage over other commonly used spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The EMPO-superoxide adduct has a significantly longer half-life and does not readily decompose to the hydroxyl adduct, which simplifies spectral interpretation.[1]

Experimental Protocols

Synthesis of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide

A general synthetic route to 5-substituted-5-methyl-1-pyrroline N-oxides involves a multi-step process starting from 2-nitropropane. While a specific, detailed protocol for EMPO was not found in the provided search results, a representative synthesis can be outlined based on the synthesis of its derivatives.

Reaction Scheme:

Caption: General synthetic pathway for EMPO.

Materials:

-

2-Nitropropane

-

Ethyl acrylate

-

Base catalyst (e.g., Triton B)

-

Reducing agent (e.g., Zinc dust, Ammonium chloride)

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid, m-CPBA)

-

Organic solvents (e.g., Ethanol, Dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Michael Addition: 2-Nitropropane is reacted with ethyl acrylate in the presence of a base catalyst to form the corresponding Michael adduct.

-

Reduction of the Nitro Group: The nitro group of the adduct is selectively reduced to a hydroxylamine using a suitable reducing agent.

-

Cyclization and Oxidation: The intermediate hydroxylamine undergoes spontaneous cyclization, followed by oxidation of the resulting pyrrolidine to the corresponding nitrone, EMPO.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide.

Detection of Superoxide using EMPO and EPR Spectroscopy

This protocol outlines the general steps for detecting superoxide generated in a chemical or biological system using EMPO as a spin trap and Electron Paramagnetic Resonance (EPR) spectroscopy.

Caption: Workflow for superoxide detection using EMPO.

Materials:

-

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)

-

Buffer solution (e.g., phosphate-buffered saline, PBS), pH 7.4

-

Superoxide generating system (e.g., xanthine/xanthine oxidase, phorbol 12-myristate 13-acetate (PMA)-stimulated cells)

-

EPR spectrometer

-

Capillary tubes for aqueous samples

Procedure:

-

Sample Preparation: Prepare a stock solution of EMPO (typically 10-100 mM) in the desired buffer. The final concentration in the assay will depend on the expected flux of superoxide.

-

Spin Trapping Reaction: In an appropriate reaction vessel, combine the superoxide generating system with the EMPO solution. The reaction should be initiated and allowed to proceed for a defined period, typically at room temperature or 37°C.

-

EPR Measurement: Transfer the reaction mixture to a glass capillary tube suitable for aqueous EPR measurements.

-

Data Acquisition: Place the capillary tube in the EPR spectrometer cavity and record the spectrum. Typical X-band EPR spectrometer settings for detecting nitroxide radicals are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Time Constant: ~0.1 s

-

Scan Time: 1-2 minutes

-

-

Spectral Analysis: The resulting EPR spectrum should be analyzed for the characteristic signal of the EMPO-OOH adduct. The hyperfine splitting constants (aN and aHβ) of the adduct can be used for its identification. Quantification of the signal intensity can provide a measure of the amount of superoxide trapped.

Logical Relationships and Workflows

The utility of EMPO is best understood within the context of an experimental workflow designed to investigate oxidative stress.

Caption: Logical workflow for investigating oxidative stress.

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide is a powerful and reliable tool for the detection of superoxide radicals in a variety of research settings. Its hydrophilic nature and the enhanced stability of its superoxide adduct make it particularly well-suited for studies in biological systems. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization of EMPO in elucidating the roles of free radicals in health and disease, thereby aiding researchers, scientists, and drug development professionals in their endeavors.

References

An In-depth Technical Guide to the EMPO Spin Trap: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and highly selective method for the detection and characterization of paramagnetic species, including transient free radicals. However, the fleeting nature of many biologically relevant radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), often precludes their direct observation. The technique of spin trapping has emerged as an indispensable tool to overcome this limitation. By reacting a short-lived radical with a diamagnetic "spin trap," a more stable and EPR-detectable radical adduct is formed.[1] Among the arsenal of available spin traps, 5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO) has garnered attention for its efficacy in trapping a variety of free radicals. This guide provides a comprehensive technical overview of the EMPO spin trap, its mechanism of action, quantitative data on its reactivity, detailed experimental protocols, and its potential applications in studying cellular signaling pathways.

The Core Mechanism of EMPO Spin Trapping

EMPO, like other nitrone-based spin traps, functions by adding a transient free radical to its carbon-nitrogen double bond. This reaction converts the unstable radical into a more persistent nitroxide radical adduct, which possesses a characteristic EPR spectrum. The hyperfine splitting constants of this spectrum provide valuable information about the nature of the trapped radical species. EMPO is a derivative of the well-known spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) and is particularly noted for forming a relatively stable superoxide adduct.[2]

The general mechanism can be visualized as follows:

Quantitative Data: Reactivity and Stability of EMPO Adducts

A critical aspect of selecting a spin trap is its reactivity towards different radical species and the stability of the resulting adducts. The following tables summarize the available quantitative data for EMPO and compare it with the commonly used spin trap, DMPO.

| Spin Trap | Radical Species | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| EMPO | Hydroxyl Radical (•OH) | 4.99 x 10⁹ | [3] |

| DMPO | Hydroxyl Radical (•OH) | 1.93 x 10⁹ - 4.3 x 10⁹ | [3] |

| Nitrones (general) | Superoxide (O₂⁻•) | ~35 - 75 | [4] |

| Spin Trap | Adduct | Half-life (t½) (minutes) | Reference |

| EMPO | EMPO/•OOH (Superoxide Adduct) | 8.6 | [2] |

| EMPO | EMPO/•OH (Hydroxyl Adduct) | 132 | [3] |

| DMPO | DMPO/•OOH (Superoxide Adduct) | ~0.75 | |

| DMPO | DMPO/•OH (Hydroxyl Adduct) | 55 | [3] |

Table 2: Half-lives of EMPO and DMPO Radical Adducts. The longer half-life of the EMPO-superoxide adduct is a significant advantage over DMPO, as it allows for a longer window for detection and reduces the spontaneous decay to the hydroxyl adduct, which can be a source of ambiguity in DMPO-based experiments.

Experimental Protocols

The following protocols provide a general framework for conducting EPR spin trapping experiments with EMPO to detect superoxide and hydroxyl radicals. These are based on established methods for similar nitrone spin traps and should be optimized for specific experimental systems.

A. Detection of Superoxide in a Cell-Free System (Xanthine/Xanthine Oxidase)

This protocol describes the generation and detection of superoxide radicals using the xanthine/xanthine oxidase enzymatic system.

Materials:

-

EMPO

-

Xanthine

-

Xanthine Oxidase

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EPR spectrometer and flat cell or capillary tubes

Procedure:

-

Prepare a stock solution of EMPO (e.g., 500 mM in PBS).

-

Prepare a stock solution of xanthine (e.g., 10 mM in PBS).

-

Prepare a stock solution of xanthine oxidase (e.g., 1 U/mL in PBS).

-

Prepare a reaction buffer of PBS containing DTPA (e.g., 0.1 mM) to chelate adventitious metal ions.

-

In an Eppendorf tube, combine the reaction buffer, EMPO (final concentration 25-50 mM), and xanthine (final concentration 0.5-1 mM).[5]

-

Initiate the reaction by adding xanthine oxidase (final concentration ~0.05 U/mL).

-

Immediately transfer the solution to an EPR flat cell or capillary tube.

-

Acquire the EPR spectrum.

B. Detection of Hydroxyl Radicals (Fenton Reaction)

This protocol describes the generation of hydroxyl radicals via the Fenton reaction.

Materials:

-

EMPO

-

Iron (II) sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

EPR spectrometer and flat cell or capillary tubes

Procedure:

-

Prepare a stock solution of EMPO (e.g., 500 mM in water).

-

Prepare a stock solution of FeSO₄ (e.g., 1 mM in water).

-

Prepare a stock solution of H₂O₂ (e.g., 10 mM in water).

-

In an Eppendorf tube, combine deionized water, EMPO (final concentration 50-100 mM), and FeSO₄ (final concentration 0.1 mM).

-

Initiate the reaction by adding H₂O₂ (final concentration 1 mM).

-

Quickly mix and transfer the solution to an EPR flat cell or capillary tube.

-

Acquire the EPR spectrum.

C. Detection of Superoxide in Cultured Cells

This protocol provides a general guideline for detecting superoxide production in adherent cells.

Materials:

-

EMPO

-

Cultured adherent cells (e.g., endothelial cells)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or Antimycin A)

-

EPR spectrometer and specialized cell-compatible sample holders.

Procedure:

-

Culture cells to confluency in appropriate vessels.

-

Prepare a stock solution of EMPO in PBS.

-

Wash the cells with PBS.

-

Incubate the cells with a solution containing EMPO (e.g., 50 mM) in PBS or serum-free media for a defined period.[4]

-

If applicable, add a stimulant to induce ROS production.

-

At the end of the incubation, the supernatant can be collected for EPR analysis, or for adherent cells, the entire vessel may be placed in a specialized EPR resonator if available.

-

Acquire the EPR spectrum.

EPR Spectrometer Settings (Typical):

-

Microwave Frequency: ~9.4-9.8 GHz (X-band)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G[4]

-

Sweep Width: 100 G

-

Scan Time: 30-60 s

-

Number of Scans: 1-10 (signal averaging may be required)

-

Receiver Gain: Adjusted to optimize signal-to-noise ratio.

Application of EMPO in Cellular Signaling Pathways

Reactive oxygen species are increasingly recognized as important signaling molecules that can modulate various cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct experimental evidence of EMPO being used to probe these specific pathways is limited in the current literature, its ability to detect intracellular superoxide makes it a valuable tool for such investigations.

The Role of ROS in MAPK and NF-κB Signaling

ROS can influence these pathways at multiple levels. For instance, ROS can activate upstream kinases that lead to the phosphorylation and activation of MAPK components (e.g., ERK, JNK, p38). Similarly, ROS can trigger the degradation of IκB, the inhibitory protein of NF-κB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

A Conceptual Experimental Workflow Using EMPO

The following diagram illustrates a conceptual workflow for how EMPO could be employed to investigate the role of superoxide in the activation of the MAPK or NF-κB pathways in a cellular model.

In this proposed experiment, researchers could correlate the level of superoxide detected by EMPO with the activation state of key signaling proteins in the MAPK and NF-κB pathways, thereby providing evidence for the role of superoxide in these processes.

Conclusion

The EMPO spin trap is a valuable tool for the detection and characterization of a range of free radicals, with a particular advantage in the trapping of superoxide due to the enhanced stability of its adduct compared to DMPO. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate EMPO into their studies of oxidative stress and redox signaling. While further research is needed to fully elucidate its reaction kinetics with a broader range of radicals and to demonstrate its application in specific signaling pathways, EMPO holds significant promise for advancing our understanding of the multifaceted roles of free radicals in biology and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) is a crucial cyclic nitrone spin trap employed extensively in the study of reactive oxygen species (ROS) and other transient free radicals in biological systems. Its popularity stems from the enhanced stability of its spin adducts compared to the archetypal spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO). This stability facilitates more accurate and reliable detection and characterization of radical species using electron paramagnetic resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the synthesis of EMPO, including detailed experimental protocols for each synthetic step, characterization data, and a discussion of the reaction mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of free radical biology, medicinal chemistry, and drug development who require a reliable method for the preparation of this important analytical tool.

Introduction

The study of free radicals in biological systems is of paramount importance due to their implicated roles in a vast array of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. Spin trapping, coupled with EPR spectroscopy, is a powerful technique for the detection and identification of short-lived free radical intermediates. The choice of spin trap is critical to the success of these experiments, with the stability of the resulting spin adduct being a key determinant of the sensitivity and accuracy of the measurements.

EMPO has emerged as a superior alternative to DMPO for the trapping of many radical species, particularly superoxide. The electron-withdrawing ethoxycarbonyl group at the 5-position of the pyrroline ring significantly increases the persistence of the resulting nitroxide radical adducts, allowing for longer observation times and more robust data collection. This guide details a reliable and reproducible synthetic route to EMPO, based on established methodologies for the synthesis of related pyrroline N-oxides.

Synthetic Pathway Overview

The synthesis of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide is typically achieved through a three-step sequence, commencing with commercially available starting materials. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for the preparation of EMPO.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-4-nitropentanoate

This initial step involves the Michael addition of 2-nitropropane to ethyl acrylate, a classic carbon-carbon bond-forming reaction.

Reaction Scheme:

EMPO: A Hydrophilic Cyclic Nitrone Spin Trap for Robust Radical Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and pathology, reactive oxygen species (ROS) have emerged as pivotal players. These highly reactive molecules, including the superoxide radical (O₂⁻) and the hydroxyl radical (•OH), are implicated in a vast array of physiological and pathophysiological processes, from immune responses to neurodegenerative diseases and cancer. The transient nature of these radicals, with lifetimes often in the nanosecond-to-microsecond range, presents a significant challenge for their direct detection and quantification. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with the technique of spin trapping, offers a powerful solution to this analytical hurdle. This guide provides a comprehensive technical overview of 5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO), a hydrophilic cyclic nitrone spin trap that has gained prominence for its superior performance in the detection and characterization of biologically relevant free radicals.

Spin trapping involves the reaction of a short-lived radical with a diamagnetic "spin trap" molecule to form a more stable and persistent radical "spin adduct." This spin adduct can then be readily detected and characterized by EPR spectroscopy. The unique hyperfine splitting pattern of the resulting EPR spectrum provides a fingerprint for the trapped radical, allowing for its identification.

EMPO has garnered significant attention in the scientific community due to several key advantages over the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO). Most notably, the superoxide adduct of EMPO (EMPO-OOH) exhibits significantly greater stability, with a half-life of approximately 8.6 minutes compared to the mere 45 seconds of the DMPO-OOH adduct.[1] This enhanced stability is crucial for accumulating a sufficient concentration of the spin adduct for reliable EPR detection, particularly in biological systems where radical generation can be slow or intermittent.

This technical guide will delve into the core properties of EMPO, present quantitative data on its performance, provide detailed experimental protocols for its application, and illustrate its use in elucidating key signaling pathways.

Quantitative Data Presentation

The efficacy of a spin trap is determined by several key parameters, including the stability of its spin adducts and the characteristic hyperfine coupling constants that allow for radical identification. The following tables summarize these critical quantitative data for EMPO and its derivatives, facilitating a direct comparison with other commonly used spin traps.

| Spin Trap | Superoxide Adduct Half-life (t½) in minutes | Reference(s) |

| EMPO | 8.6 | [1] |

| DMPO | 0.75 (45 seconds) | [1] |

| DEPMPO | ~14 | [2] |

| i-PrMPO | 18.8 | |

| s-BuMPO | 26.3 |

Table 1: Comparison of Superoxide Adduct Half-lives for Various Spin Traps. The extended half-life of the EMPO-superoxide adduct provides a significant advantage for its detection in biological systems.

| Radical Adduct | Spin Trap | aN (G) | aHβ (G) | aHγ (G) | Reference(s) |

| Superoxide (•OOH) | EMPO | 12.8 | 10.5 | 1.25 | [3] |

| Hydroxyl (•OH) | EMPO | 14.2 | 14.2 | - | [2] |

| Methyl (•CH3) | EMPO | 14.5 | 22.5 | - | [2] |

| Hydroxymethyl (•CH2OH) | EMPO | 14.4 | 21.3 | - | [2] |

| Superoxide (•OOH) | DMPO | 14.1 | 11.3 | 1.25 | [3] |

| Hydroxyl (•OH) | DMPO | 14.9 | 14.9 | - | [4] |

Table 2: Hyperfine Coupling Constants for EMPO and DMPO Spin Adducts. These values are crucial for the unambiguous identification of trapped radical species from the resulting EPR spectra.

Experimental Protocols

The successful application of EMPO in spin trapping experiments relies on meticulous experimental design and execution. Below are detailed protocols for key applications of EMPO.

In Vitro Superoxide Detection using Xanthine/Xanthine Oxidase System

This protocol describes the generation and detection of superoxide radicals in a well-characterized in vitro system.

Materials:

-

EMPO (5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide)

-

Xanthine

-

Xanthine Oxidase

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EPR flat cell or capillary tube

-

EPR Spectrometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of EMPO (e.g., 1 M in PBS).

-

Prepare a stock solution of Xanthine (e.g., 10 mM in PBS).

-

Prepare a stock solution of DTPA (e.g., 10 mM in PBS). DTPA is a metal chelator used to prevent the Fenton reaction, which can lead to the formation of hydroxyl radicals.

-

Prepare a fresh solution of Xanthine Oxidase (e.g., 1 unit/mL in PBS) immediately before use.

-

-

Reaction Mixture Assembly:

-

In an Eppendorf tube, combine the following reagents to the desired final concentrations in a total volume of, for example, 200 µL:

-

EMPO (final concentration 25-100 mM)

-

Xanthine (final concentration 0.5-1 mM)

-

DTPA (final concentration 0.1-1 mM)

-

PBS to adjust the final volume.

-

-

Initiate the reaction by adding Xanthine Oxidase (final concentration 0.05-0.1 units/mL).

-

-

EPR Measurement:

-

Immediately after adding xanthine oxidase, vortex the mixture and transfer it to an EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectrum using appropriate instrument settings.

-

Typical EPR Spectrometer Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Sweep Time: 60-120 s

-

Time Constant: 0.1-0.3 s

-

Number of Scans: 1-10 (signal averaging can improve signal-to-noise)

-

Temperature: Room temperature or 37°C

Detection of Cellular ROS in Cultured Cells

This protocol outlines the use of EMPO to detect intracellular and extracellular ROS production in adherent or suspension cells.

Materials:

-

Cultured cells (adherent or suspension)

-

EMPO

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), menadione)

-

Cell scraper (for adherent cells)

-

EPR tubes or flat cell

Procedure:

-

Cell Preparation:

-

Adherent Cells: Grow cells to the desired confluency in culture plates. On the day of the experiment, wash the cells twice with warm PBS.

-

Suspension Cells: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with warm PBS. Resuspend the cells in PBS or culture medium at the desired concentration.

-

-

Spin Trapping Reaction:

-

Add EMPO to the cell suspension or to the medium covering the adherent cells to a final concentration of 25-50 mM.[1]

-

If using a ROS-inducing agent, add it to the cells at the desired concentration. Include a control group without the inducing agent.

-

Incubate the cells for a specific time period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

-

Sample Collection and EPR Measurement:

-

Adherent Cells: After incubation, gently scrape the cells into the medium containing EMPO. Transfer the cell suspension to an EPR tube or flat cell.

-

Suspension Cells: Directly transfer the cell suspension to an EPR tube or flat cell.

-

Record the EPR spectrum immediately using the settings described in the previous protocol.

-

Controls:

-

Cell-free control: Perform the experiment in the absence of cells to ensure that the observed signal is not an artifact of the spin trap or other reagents.

-

SOD control: To confirm the presence of superoxide, pre-incubate the cells with superoxide dismutase (SOD) before adding EMPO and the inducing agent. SOD will scavenge superoxide, leading to a significant reduction or elimination of the EMPO-OOH signal.

-

Catalase control: To investigate the potential contribution of hydroxyl radicals formed from hydrogen peroxide, pre-incubate cells with catalase.

Signaling Pathways and Experimental Workflows

EMPO has proven to be an invaluable tool for dissecting the role of ROS in complex signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and workflows where EMPO-based ROS detection provides critical insights.

Figure 1: This diagram illustrates the role of NADPH Oxidase (NOX)-derived superoxide in activating the MAPK signaling cascade. EMPO can be used to trap the superoxide produced by NOX, and the resulting spin adduct is detected by EPR spectroscopy, providing direct evidence for ROS involvement in this pathway.

Figure 2: This workflow demonstrates how EMPO can be employed to investigate the role of mitochondrial superoxide in the intrinsic pathway of apoptosis. By detecting superoxide originating from the electron transport chain, researchers can link mitochondrial dysfunction to downstream apoptotic events.

Figure 3: This diagram outlines a typical experimental workflow for the detection of cellular ROS using EMPO. This systematic approach ensures reproducible and reliable results in cell-based spin trapping experiments.

Conclusion

EMPO has established itself as a superior hydrophilic spin trap for the detection and characterization of reactive oxygen species, particularly the superoxide radical. Its key advantage lies in the significantly enhanced stability of its superoxide adduct, which translates to improved sensitivity and reliability in EPR spin trapping experiments. This technical guide has provided a comprehensive overview of EMPO, including critical quantitative data, detailed experimental protocols, and illustrations of its application in elucidating the role of ROS in important signaling pathways. For researchers, scientists, and drug development professionals investigating the multifaceted roles of oxidative stress in health and disease, EMPO represents an indispensable tool for obtaining direct and unambiguous evidence of free radical involvement. As our understanding of the intricate redox biology of the cell continues to expand, the application of robust and reliable tools like EMPO will be paramount in advancing our knowledge and developing novel therapeutic strategies.

References

- 1. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and applications of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), a critical tool in the study of oxidative stress.

Core Physical Characteristics

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide, commonly known as EMPO, is a hydrophilic cyclic nitrone spin trap. It is widely utilized for the detection and characterization of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻), using Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its properties make it a valuable tool in research areas such as oxidative stress, cellular signaling, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | EMPO, 5-(Ethoxycarbonyl)-5-methyl-1-pyrroline-N-Oxide | --INVALID-LINK-- |

| CAS Number | 61856-99-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 171.2 g/mol | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Formulation | A solution in ethanol | --INVALID-LINK-- |

| λmax | 238 nm | --INVALID-LINK-- |

Solubility

The solubility of EMPO in various solvents is a critical factor for its application in biological and chemical systems.

| Solvent | Solubility |

| DMF | 30 mg/ml |

| DMSO | 15 mg/ml |

| Ethanol | 30 mg/ml |

| PBS (pH 7.2) | 1 mg/ml |

Experimental Protocols

Generalized Synthesis of 5-substituted-5-methyl-1-pyrroline N-oxides

Step 1: Michael Addition The synthesis often commences with a Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound. For EMPO, this would likely involve the reaction of 2-nitropropane with an appropriate ethyl acrylate derivative.

Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is then selectively reduced to a hydroxylamine. This reduction is a critical step and can be achieved using various reducing agents, with zinc dust in the presence of ammonium chloride or a similar mild reducing system being common.

Step 3: Reductive Cyclization The final step is an acid-catalyzed reductive cyclization of the hydroxylamine intermediate to form the 1-pyrroline N-oxide ring. This is typically achieved by treating the intermediate with a mild acid.

The following diagram illustrates a generalized workflow for the synthesis of 5-substituted 1-pyrroline N-oxide derivatives.

Characterization Methods

The structural elucidation and purity assessment of EMPO and its derivatives are typically performed using a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. While specific spectral data for EMPO is not provided in the searched literature, the spectra of related pyrroline derivatives have been reported.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-oxide and ester carbonyl groups.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection

EMPO is primarily used as a spin trap in conjunction with EPR spectroscopy to detect short-lived radical species. The following is a generalized protocol for the detection of superoxide in a biological sample.

Materials:

-

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) solution

-

Biological sample (e.g., cell suspension, isolated mitochondria)

-

EPR spectrometer

-

Capillary tubes

Procedure:

-

Prepare a stock solution of EMPO in a suitable solvent (e.g., ethanol or PBS).

-

Incubate the biological sample under conditions expected to generate superoxide.

-

Add the EMPO solution to the biological sample to a final concentration typically in the range of 1-50 mM.

-

Transfer the sample into a capillary tube.

-

Place the capillary tube into the EPR spectrometer.

-

Record the EPR spectrum. The formation of the EMPO-superoxide adduct (EMPO-OOH) will result in a characteristic EPR signal.

The workflow for a typical EPR spin trapping experiment is depicted below.

Signaling and Biological Applications

The primary application of EMPO in a biological context is not as a signaling molecule itself, but as a tool to detect reactive oxygen species (ROS), which are critical components of numerous signaling pathways. ROS, including the superoxide radical, are involved in both physiological and pathological processes, such as inflammation, apoptosis, and cellular responses to stress.

EMPO's utility lies in its ability to react with the highly unstable superoxide radical to form a more stable nitroxide radical adduct (EMPO-OOH). This adduct has a sufficiently long half-life to be detected by EPR spectroscopy, allowing for the indirect measurement of superoxide production.[1][6]

The process of superoxide trapping by EMPO can be visualized as a key event in the study of oxidative stress signaling.

The stability of the EMPO-OOH adduct is a significant advantage over other spin traps like DMPO, whose superoxide adduct can decompose to a hydroxyl adduct, complicating spectral interpretation.[1] This makes EMPO a more reliable tool for specifically detecting superoxide.

Conclusion

5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide is an indispensable tool for researchers investigating the role of reactive oxygen species in biological systems. Its favorable physicochemical properties and the stability of its superoxide adduct make it a superior choice for EPR-based detection of superoxide. While detailed synthetic and spectral data are not widely published, the generalized protocols and characterization methods provided in this guide offer a solid foundation for its use in the laboratory. The ability to accurately detect superoxide is crucial for understanding the complex signaling pathways involved in oxidative stress and for the development of novel therapeutics targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to EMPO for Free Radical Detection

This guide provides a comprehensive overview of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), a prominent spin trap used for the detection and characterization of free radicals. We will delve into its mechanism of action, experimental protocols, and applications in various research settings.

Introduction to Spin Trapping and EMPO

Spin trapping is a technique that utilizes a diamagnetic molecule (the spin trap) to react with a short-lived, highly reactive free radical to form a more stable, persistent radical adduct. This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. EMPO is a cyclic nitrone spin trap that has gained popularity due to the relatively high stability of its spin adducts, particularly with superoxide radicals, compared to the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

The enhanced stability of EMPO-adducts facilitates the detection and quantification of transient free radicals in biological systems, making it a valuable tool in studying oxidative stress, inflammation, and various pathological conditions.

Chemical Properties and Mechanism of Action

EMPO is a hydrophilic molecule, which allows for its use in aqueous environments typical of biological studies. The core of its function lies in the addition of a free radical across the double bond of the pyrroline ring, resulting in a stable nitroxide radical.

dot

Caption: Reaction of EMPO with a free radical to form a stable spin adduct.

Quantitative Data

The following tables summarize key quantitative data for EMPO, facilitating comparison and experimental design.

Table 1: Reaction Rate Constants of EMPO with Various Free Radicals

| Free Radical | Rate Constant (M⁻¹s⁻¹) | Notes |

| Hydroxyl Radical (•OH) | ~4.99 x 10⁹ | Determined by competition with ethanol. |

| Superoxide Radical (O₂⁻•) | ~10 - 170 | Highly pH-dependent; reacts faster with the protonated form (HO₂•). |

Table 2: Half-lives of EMPO Spin Adducts

| Spin Adduct | Half-life (t½) in minutes | Conditions |

| EMPO-•OH | ~132 | Aqueous solution. |

| EMPO-O₂⁻• | ~8.6 | Aqueous solution, pH 7.4. |

| EMPO-SO₃⁻• | More stable than •OH | In aqueous solutions and cell suspensions. |

| EMPO-•CH₃ | Less stable than •OH | In aqueous solutions. |

Table 3: Hyperfine Coupling Constants of EMPO Spin Adducts

| Spin Adduct | aN (G) | aHβ (G) | aHγ (G) | g-value |

| EMPO-•OH | 14.2 | 14.2 | - | 2.0060 |

| EMPO-O₂⁻• | 13.1 | 11.5 | 1.25 | 2.0060 |

| EMPO-•CH₃ | 14.5 | 21.3 | - | 2.0059 |

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

General Protocol for Free Radical Detection using EMPO and EPR

This protocol provides a general framework for detecting free radicals in a chemical or biological system.

Materials:

-

EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

System for generating free radicals (e.g., Fenton reaction for •OH, xanthine/xanthine oxidase for O₂⁻•)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR spectrometer

-

Capillary tubes for EPR

Procedure:

-

Prepare EMPO solution: Dissolve EMPO in PBS to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

-

Initiate radical generation: In an Eppendorf tube, mix the components of your radical-generating system.

-

Spin trapping: Add the EMPO solution to the radical-generating system. The final volume will depend on the EPR sample cell, but is typically 50-200 µL.

-

Incubation: Incubate the mixture for a specific time to allow for the formation of the spin adduct. This time can range from seconds to minutes, depending on the radical generation rate and the stability of the adduct.

-

EPR measurement: Transfer the solution to a capillary tube and place it in the EPR spectrometer.

-

Acquire spectrum: Record the EPR spectrum using appropriate settings.

dot

Caption: General workflow for an EPR spin trapping experiment using EMPO.

Recommended EPR Spectrometer Settings

The following are typical starting parameters for X-band EPR spectroscopy. These may need to be optimized for specific experiments.

| Parameter | Typical Value |

| Microwave Frequency | ~9.5 GHz (X-band) |

| Microwave Power | 10-20 mW |

| Modulation Frequency | 100 kHz |

| Modulation Amplitude | 0.5-1.0 G |

| Sweep Width | 100 G |

| Time Constant | 0.1 s |

| Sweep Time | 60-120 s |

| Number of Scans | 1-10 |

| Temperature | Room Temperature |

Synthesis of EMPO

A common synthetic route to EMPO involves the following key steps:

-

Michael addition: Reaction of 2-nitropropane with ethyl acrylate.

-

Nef reaction: Conversion of the resulting γ-nitro ester to a γ-keto ester.

-

Condensation: Reaction of the γ-keto ester with hydroxylamine to form the nitrone.

For detailed, step-by-step synthesis protocols, researchers should consult the primary literature.

Application in Cellular Signaling

EMPO is a valuable tool for investigating the role of reactive oxygen species (ROS) in cellular signaling pathways. For example, it can be used to detect superoxide production by NADPH oxidases (NOX) in response to various stimuli, such as cytokines or growth factors. The detection of ROS can help elucidate their role as second messengers in pathways leading to inflammation, apoptosis, or cell proliferation.

dot

Caption: Use of EMPO to detect superoxide in a generic cellular signaling pathway.

Conclusion

EMPO is a powerful and versatile spin trap for the detection of a variety of free radicals, most notably superoxide. Its hydrophilic nature and the enhanced stability of its spin adducts make it particularly well-suited for applications in biological systems. By providing quantitative data, detailed protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary knowledge to effectively utilize EMPO in their studies of free radical biology and chemistry.

Unraveling the Structure of the EMPO-Superoxide Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and characterization of the 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO)-superoxide adduct (EMPO-OOH). This information is critical for researchers utilizing spin trapping techniques to detect and quantify superoxide radicals in biological and chemical systems. Understanding the structural characteristics and experimental parameters of this adduct is paramount for the accurate interpretation of Electron Paramagnetic Resonance (EPR) spectroscopy data.

The EMPO-Superoxide Adduct: Structure and Significance

EMPO is a widely used cyclic nitrone spin trap that reacts with the superoxide radical (O₂⁻) to form a stable and persistent nitroxide radical adduct, EMPO-OOH.[1][2] The stability of this adduct is a significant advantage over other spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), whose superoxide adduct is notoriously unstable.[2] The increased persistence of the EMPO-OOH adduct, with a half-life of approximately 8 minutes, allows for more sensitive and reliable detection of superoxide by EPR spectroscopy.[2] The reaction involves the addition of the superoxide radical to the carbon-nitrogen double bond of the EMPO molecule.

Quantitative Data: EPR Hyperfine Coupling Constants

The primary method for characterizing the EMPO-superoxide adduct is EPR spectroscopy. The resulting EPR spectrum is defined by its hyperfine coupling constants (hfsc's), which arise from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen atom (¹⁴N) and specific protons (¹H). These constants are crucial for identifying the trapped radical species.

| Parameter | Value (Gauss) | Solvent/System | Reference |

| a N | 12.8 - 13.1 | Aqueous Buffer | [2] |

| a β-H | 10.2 - 10.6 | Aqueous Buffer | [2] |

| a γ-H | 0.9 - 1.2 | Aqueous Buffer | [2] |

Note: Hyperfine coupling constants can be influenced by solvent polarity and the local microenvironment. The values presented above are typical for aqueous systems.

Molecular Structure: Insights from Computational Studies

While experimental determination of the precise bond lengths and angles of the transient EMPO-superoxide adduct is challenging, computational studies using Density Functional Theory (DFT) have provided valuable insights into its molecular geometry. These studies are essential for predicting hyperfine coupling constants and understanding the factors that influence the adduct's stability.

Although specific bond lengths and angles are often detailed in the supplementary information of computational chemistry publications and are not always readily available in main texts, the general approach to these calculations is well-established.

Typical Computational Methodology:

-

Software: Gaussian, ORCA, etc.

-

Method: Density Functional Theory (DFT) with functionals such as B3LYP.

-

Basis Set: A combination of basis sets is often used, for example, 6-31G* for geometry optimization and a larger basis set like EPR-III for calculating hyperfine coupling constants.

-

Solvation Model: A polarizable continuum model (PCM) is frequently employed to simulate the effects of a solvent, such as water.

These computational models help in understanding the conformation of the hydroperoxyl moiety, which significantly influences the β-proton hyperfine splitting constant.

Experimental Protocol: EPR Spin Trapping of Superoxide with EMPO

The following is a generalized protocol for the detection of superoxide using EMPO and EPR spectroscopy. Specific parameters may need to be optimized depending on the experimental system.

Materials:

-

EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Superoxide generating system (e.g., xanthine/xanthine oxidase, illuminated riboflavin)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Chelating agent (e.g., DTPA) to prevent metal-catalyzed side reactions

-

EPR spectrometer and accessories (e-scan multi-purpose spectrometer)

-

Capillary tubes or flat cells for sample loading

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of EMPO in the desired buffer. The final concentration of EMPO in the reaction mixture is typically in the range of 10-50 mM.

-

Prepare the superoxide generating system in the same buffer. For example, for the xanthine/xanthine oxidase system, typical concentrations are 0.5 mM xanthine and 0.05 U/mL xanthine oxidase.

-

Add a chelating agent like DTPA (e.g., 0.1 mM) to the buffer to minimize interference from trace metal ions.

-

-

Reaction Initiation:

-

In an EPR-compatible sample container (e.g., a glass capillary tube), mix the EMPO solution with the components of the superoxide generating system.

-

The reaction is typically initiated by the addition of the final component (e.g., xanthine oxidase).

-

-

EPR Measurement:

-

Immediately place the sample into the cavity of the EPR spectrometer.

-

Record the EPR spectrum. Typical instrument settings for detecting the EMPO-OOH adduct are:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 60-100 G

-

Sweep Time: 60-120 s

-

Time Constant: 0.1-0.3 s

-

Number of Scans: 1-10 (signal averaging can improve the signal-to-noise ratio)

-

-

-

Data Analysis:

-

Analyze the resulting EPR spectrum to determine the g-value and the hyperfine coupling constants.

-

The characteristic 1:2:2:1 quartet pattern of the EMPO-OOH adduct should be identifiable.

-

Simulate the experimental spectrum using software to confirm the identity of the adduct and obtain accurate hyperfine coupling constants.

-

Visualizations: Reaction Mechanism and Experimental Workflow

To further clarify the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Reaction of EMPO with a superoxide radical to form the paramagnetic EMPO-OOH adduct.

Caption: Experimental workflow for EPR spin trapping of superoxide using EMPO.

References

An In-depth Technical Guide to the Core Principles of Spin Trapping with EMPO

For researchers, scientists, and drug development professionals, understanding the nuances of detecting and characterizing reactive oxygen species (ROS) is paramount. This guide provides a detailed overview of the fundamental principles of spin trapping using 5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO), a powerful tool in the field of free radical biology.

The Core Principle: Trapping Fleeting Radicals

Many free radicals, such as the superoxide (O₂•⁻) and hydroxyl (•OH) radicals, are highly reactive and have extremely short half-lives, making their direct detection in biological systems nearly impossible. Spin trapping is an analytical technique that addresses this challenge. It employs a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent free radical, known as a spin adduct. This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.

EMPO is a cyclic nitrone spin trap that has gained prominence due to the relatively high stability of its superoxide adduct compared to other commonly used spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide). This enhanced stability allows for a longer window for detection and more reliable quantification of superoxide radicals.

The fundamental reaction of EMPO with a free radical (R•) is an addition reaction where the radical attacks the carbon-nitrogen double bond of the nitrone ring. This process is visually represented in the following workflow:

Data Presentation: Identifying the Trapped Radical

The identity of the trapped radical can be determined from the unique hyperfine splitting pattern of the EPR spectrum of the EMPO spin adduct. This pattern is characterized by hyperfine coupling constants (hfccs), which represent the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen (¹⁴N) and hydrogen (¹H) atoms of the spin adduct. The key parameters are the nitrogen hyperfine coupling constant (aN) and the beta-hydrogen coupling constant (aHβ).

Below is a summary of typical hyperfine coupling constants for common EMPO radical adducts.

| Radical Trapped | Adduct Formed | aN (G) | aHβ (G) | aHγ (G) | Half-life (t½) |

| Superoxide (O₂•⁻) | EMPO-OOH | 12.8 | 10.5 | 1.25 | 8.6 min[1] |

| Hydroxyl (•OH) | EMPO-OH | 14.1 | 13.9 | - | - |

| Methyl (•CH₃) | EMPO-CH₃ | 14.3 | 20.6 | - | - |

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols: A Practical Guide

The following provides a generalized protocol for the detection of superoxide radicals using EMPO in a biochemical system. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Materials:

-

EMPO (5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Chelating agent (e.g., 100 µM DTPA - Diethylenetriaminepentaacetic acid) to prevent metal-catalyzed side reactions.

-

System for generating superoxide (e.g., xanthine/xanthine oxidase)

-

EPR spectrometer and accessories (capillary tubes or flat cell)

Procedure:

-

Reagent Preparation: Prepare a stock solution of EMPO in the phosphate buffer. A typical final concentration for EMPO in the reaction mixture is in the range of 10-50 mM.

-

Reaction Mixture: In an Eppendorf tube, combine the phosphate buffer, DTPA, and the components of the superoxide-generating system.

-

Initiation of Radical Production: Add the final component to initiate the generation of superoxide radicals (e.g., xanthine oxidase).

-

Spin Trapping: Immediately add the EMPO stock solution to the reaction mixture and vortex gently.

-

EPR Measurement: Transfer the solution to a capillary tube or a flat cell and place it in the cavity of the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. Typical EPR spectrometer settings for detecting EMPO adducts are:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1 s

-

Scan Time: 60 s

-

Number of Scans: 1-5 (can be averaged to improve signal-to-noise)

-

Experimental Workflow:

Applications in Drug Development and Signaling Pathways

EMPO spin trapping is a valuable tool in drug development for assessing the pro-oxidant or antioxidant properties of new chemical entities. For instance, it can be used to investigate whether a drug candidate induces oxidative stress by increasing the production of superoxide in cellular or subcellular systems. Conversely, it can be employed to screen for the antioxidant efficacy of compounds by measuring their ability to scavenge free radicals in a competitive manner.

Signaling Pathway Example: Nitric Oxide Synthase (NOS) and Superoxide Production

EMPO has been instrumental in demonstrating that under certain conditions, such as a deficiency of the cofactor tetrahydrobiopterin (BH4), nitric oxide synthase (NOS) can become "uncoupled" and produce superoxide instead of nitric oxide (NO•). This has significant implications for understanding the pathophysiology of diseases associated with endothelial dysfunction.

The simplified signaling logic is as follows:

References

Methodological & Application

Application Notes and Protocols for Superoxide Radical Detection using EMPO in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection and characterization of transient free radical species such as the superoxide radical (O₂⁻•). The choice of spin trap is critical for the successful detection and accurate quantification of superoxide. 5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) has emerged as a valuable tool for this purpose, offering distinct advantages over the more traditional spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

The primary advantage of EMPO lies in the significantly greater stability of its superoxide adduct (EMPO-OOH) compared to the DMPO-OOH adduct. The EMPO-OOH adduct has a reported half-life of approximately 8.6 minutes, which is substantially longer than that of DMPO-OOH.[1] This increased stability allows for a longer experimental window for detection, leading to improved signal-to-noise ratios and more reliable quantification of superoxide. Furthermore, the EMPO-OOH adduct does not readily decompose to the hydroxyl adduct, a common issue with DMPO that can lead to misinterpretation of results.[1]

These application notes provide detailed protocols for the use of EMPO in EPR spectroscopy for the detection of superoxide radicals, particularly in biochemical systems.

Quantitative Data Summary

The selection of a spin trap is often guided by its intrinsic properties, such as its reactivity with the target radical and the stability of the resulting adduct. The following tables summarize key quantitative data for EMPO and compare it with the commonly used spin trap, DMPO.

Table 1: Properties of Spin Traps for Superoxide Detection

| Spin Trap | Chemical Name | Molecular Weight ( g/mol ) | Key Advantage for Superoxide Detection |

| EMPO | 5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide | 171.20 | Forms a more stable superoxide adduct compared to DMPO.[1] |

| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | 113.16 | Well-characterized, historically widely used. |

Table 2: Superoxide Adduct Properties

| Adduct | Half-life (t½) at pH 7.4 | Hyperfine Coupling Constants (Gauss) | Notes |

| EMPO-OOH | ~8.6 minutes[1] | aN ≈ 14.2 G, aHβ ≈ 11.5 G, aHγ ≈ 0.8 G (values can vary slightly with solvent and temperature) | The EPR spectrum of the EMPO-OOH adduct can be complex due to the formation of diastereomers, each with its own distinct spectral profile.[2] This can make precise determination of a single set of hyperfine coupling constants challenging. |

| DMPO-OOH | ~50 seconds | aN ≈ 14.2 G, aHβ ≈ 11.3 G, aHγ ≈ 1.25 G | Prone to decomposition to the DMPO-OH adduct, which can complicate spectral interpretation.[3] |

Experimental Protocols

This section provides a detailed protocol for the detection of superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system, using EMPO as the spin trap and detection by EPR spectroscopy.

Materials and Reagents

-

EMPO (5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide)

-

Xanthine

-

Xanthine Oxidase (from bovine milk)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate Buffered Saline (PBS) , pH 7.4

-

EPR Flat Cell or Capillary Tubes

-

EPR Spectrometer

Solution Preparation

-

EMPO Stock Solution (1 M): Dissolve the appropriate amount of EMPO in PBS (pH 7.4). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Xanthine Stock Solution (10 mM): Dissolve xanthine in PBS (pH 7.4). Gentle warming may be required to fully dissolve.

-

Xanthine Oxidase Stock Solution (1 unit/mL): Dissolve xanthine oxidase in PBS (pH 7.4). Prepare fresh daily and keep on ice.

-

DTPA Stock Solution (10 mM): Dissolve DTPA in PBS (pH 7.4).

Experimental Procedure

-

Reaction Mixture Preparation: In an Eppendorf tube, prepare the reaction mixture in the following order:

-

PBS (pH 7.4) to bring the final volume to 200 µL.

-

DTPA to a final concentration of 1 mM.

-

Xanthine to a final concentration of 0.5 mM.

-

EMPO to a final concentration of 50 mM.

-

-

Initiation of Superoxide Generation: Initiate the reaction by adding xanthine oxidase to a final concentration of 0.05 units/mL.

-

Sample Transfer: Immediately after adding xanthine oxidase, vortex the solution gently and transfer it to an EPR flat cell or a capillary tube.

-

EPR Measurement:

-

Place the sample into the EPR spectrometer cavity.

-

Record the EPR spectrum immediately.

-

Typical EPR spectrometer settings for detecting the EMPO-OOH adduct are:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G (adjust as necessary)

-

Time Constant: 0.1 s

-

Scan Time: 60 s

-

Number of Scans: 1-5 (average for better signal-to-noise)

-

-

-

Control Experiments: To ensure the specificity of the detection, perform the following control experiments:

-

Blank: A reaction mixture without xanthine oxidase.

-

Superoxide Dismutase (SOD) Control: Add SOD (e.g., 100 U/mL) to the complete reaction mixture before the addition of xanthine oxidase. The absence or significant reduction of the EMPO-OOH signal in the presence of SOD confirms that the detected radical is indeed superoxide.

-

Visualizations

Signaling Pathway of Superoxide Generation and Trapping

Caption: Superoxide generation and EMPO trapping pathway.

Experimental Workflow for Superoxide Detection

Caption: Experimental workflow for EPR detection.

Logical Relationship of Experimental Controls

Caption: Logic of experimental controls.

References

- 1. researchgate.net [researchgate.net]

- 2. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Biology Research

Topic: Applications of Erythropoietin (Epo), Myeloperoxidase (MPO), and DMPO in Cellular Biology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

In cellular biology research, precise tools and methodologies are paramount for elucidating complex biological processes. This document provides detailed application notes and protocols for three key molecules: Erythropoietin (Epo), a critical cytokine in erythropoiesis and cell signaling; Myeloperoxidase (MPO), an enzyme central to oxidative stress and inflammation; and 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a spin trapping agent for the detection of reactive oxygen species (ROS). The following sections detail their respective signaling pathways, experimental workflows, and quantitative data to facilitate their application in a laboratory setting.

Section 1: Erythropoietin (Epo) in Cellular Proliferation and Signaling

Erythropoietin is a glycoprotein cytokine and hormone that acts as the primary regulator of erythropoiesis, the process of red blood cell production.[1][2] Its signaling cascade is a subject of extensive research in hematology, oncology, and neurobiology.

Epo Signaling Pathway

Upon binding to its receptor (EpoR) on the surface of erythroid progenitor cells, Epo induces a conformational change in the receptor dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[3] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of the EpoR. These phosphorylated sites serve as docking stations for various signaling molecules, initiating multiple downstream pathways crucial for cell proliferation, differentiation, and survival. The primary pathways activated are the JAK/STAT, PI3K/Akt, and Ras-MAPK pathways.[3]

Quantitative Data for Epo Application

The following table summarizes typical concentrations and incubation times for in vitro studies using recombinant human Epo (rec-hEPO).

| Parameter | Value | Cell Line Example | Reference |

| rec-hEPO Concentration | 0 - 5 IU/ml | F-36E (EPO-dependent) | [4] |

| Incubation Time | 24 - 72 hours | F-36E | [4] |

| Cell Seeding Density | 1 x 10^4 cells/100 µl | F-36E | [4] |

Protocol for In Vitro Epo-Mediated Cell Proliferation Assay

This protocol describes the stimulation of an EPO-dependent cell line (e.g., F-36E) with rec-hEPO and subsequent measurement of cell proliferation using an MTT assay.[4]

Materials:

-

EPO-dependent cell line (e.g., F-36E)

-

Growth medium (e.g., DMEM with 10% FCS, penicillin, streptomycin)

-

Recombinant human Erythropoietin (rec-hEPO)

-

96-well plates

-

MTT reagent (0.5 mg/ml)

-

Solubilization solution (e.g., isopropyl alcohol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture F-36E cells according to standard protocols.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per 100 µl of growth medium per well.[4]

-

-

Epo Stimulation:

-

MTT Assay:

-

After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/ml.[4]

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm (or 630 nm depending on the protocol) using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance values against the corresponding rec-hEPO concentrations to generate a dose-response curve.

-

Section 2: Myeloperoxidase (MPO) in Oxidative Stress

Myeloperoxidase is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and to a lesser extent in monocytes.[5][6] It plays a crucial role in the innate immune response by producing hypochlorous acid (HOCl), a potent microbicidal agent.[5][6] However, excessive MPO activity is implicated in various inflammatory diseases due to its role in oxidative stress.

Role of MPO in Generating Reactive Oxygen Species

MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid.[5] This reaction is a key component of the neutrophil's respiratory burst, a rapid release of ROS to combat pathogens.

Quantitative Data for MPO Activity Assay

The following table provides information on reagents and conditions for a fluorometric MPO activity assay.

| Parameter | Value/Description | Reference |

| Excitation/Emission | 485/525 nm (APF probe) | [7] |

| Sample Type | Cell lysates, tissue homogenates, white blood cells | [7][8] |

| Cell Number for Lysate | 2 x 10^6 cells | [7] |

| MPO Unit Definition | Amount of enzyme generating 1.0 µmol of product per min at pH 7.0, 37°C | [8] |

Protocol for MPO Peroxidation Activity Assay

This protocol is adapted from commercially available kits for the fluorometric measurement of MPO activity in cell lysates.[7][8]

Materials:

-

Cell sample (e.g., 6 x 10^6 cells)

-

MPO Assay Buffer

-

MPO Substrate (e.g., Aminophenyl fluorescein - APF)

-

Hydrogen Peroxide (H₂O₂)

-

MPO Positive Control

-

MPO Inhibitor (optional, for specificity)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation (Cell Lysate):

-

Collect approximately 6 x 10^6 cells by centrifugation (1,000 x g for 5 minutes at 4°C).[8]

-

Resuspend the cell pellet in 500 µl of ice-cold MPO Assay Buffer.[8]

-

Incubate on ice for 10 minutes.[8]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant (cell lysate) for the assay.

-

-

Assay Procedure:

-

Add 2-50 µl of the cell lysate to wells of a 96-well black microplate.

-

If using, prepare parallel wells with and without an MPO inhibitor to determine MPO-specific activity.

-

Add 2-20 µl of diluted MPO Positive Control to designated wells.

-

Adjust the final volume in all wells to 50 µl with MPO Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a sufficient volume of Reaction Mix for all wells. For each well, combine:

-

37 µl MPO Assay Buffer

-

1 µl MPO Peroxidation Substrate

-

2 µl Hydrogen Peroxide[8]

-

-

Mix the components well.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of change in fluorescence (ΔRFU/min).

-

Subtract the rate of the inhibitor-containing sample from the rate of the untreated sample to determine MPO-specific activity.

-

Compare the activity of the samples to a standard curve if absolute quantification is required.

-

Section 3: DMPO as a Spin Trap for Detecting Reactive Oxygen Species (ROS)

5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a widely used nitrone spin trap for the detection and identification of short-lived free radicals, such as superoxide and hydroxyl radicals, using Electron Paramagnetic Resonance (EPR) spectroscopy.[9]

Principle of Spin Trapping with DMPO

DMPO reacts with a transient, unstable radical to form a more stable and EPR-detectable radical adduct.[9] The resulting EPR spectrum is characteristic of the trapped radical, allowing for its identification.

Quantitative Data for DMPO Spin Trapping

The following table provides typical concentrations for DMPO in cellular spin trapping experiments.

| Parameter | Value | System | Reference |

| DMPO Concentration | 50 - 100 mM | In vitro and cellular systems | [10][11] |

| H₂O₂ Concentration | 5 - 50 µM | In vitro radical generation | [10][11] |

Protocol for ROS Detection in Cells using DMPO and EPR

This protocol provides a general framework for detecting ROS in a cellular suspension using DMPO.

Materials:

-

Cell suspension

-

DMPO solution (e.g., 1 M stock in ultrapure water)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Stimulant for ROS production (e.g., PMA, H₂O₂)

-

EPR spectrometer with a flat cell or capillary tube

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with PBS.

-

Resuspend the cells in PBS or the desired buffer at an appropriate concentration.

-

-

Spin Trapping Reaction:

-

In an Eppendorf tube, combine the cell suspension with the DMPO stock solution to a final concentration of 50-100 mM.[11]

-

If applicable, add the ROS-inducing stimulant.

-

Mix gently and incubate for the desired time at 37°C.

-

-

EPR Measurement:

-

Transfer the cell suspension containing the DMPO adducts to an EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer.

-

Acquire the EPR spectrum. Typical settings include a microwave frequency of ~9.8 GHz, microwave power of 20 mW, and a modulation amplitude of 1-2 G.[12]

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the characteristic hyperfine splitting constants of the DMPO-radical adducts (e.g., DMPO-•OH, DMPO-•OOH).

-

Quantify the signal intensity to determine the relative amount of trapped radicals.

-

References

- 1. stemcell.com [stemcell.com]

- 2. Red blood cell - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. e-jarb.org [e-jarb.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. abcam.cn [abcam.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. Spin trapping - Wikipedia [en.wikipedia.org]

- 10. Immuno-spin trapping analyses of DNA radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydroxyl Radical Identification using the EMPO Spin Trap

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) implicated in a wide range of biological processes, including signal transduction, cellular damage, and drug metabolism. Due to its extremely short half-life, direct detection of the hydroxyl radical is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, offers a sensitive and specific method for the detection and characterization of transient free radicals like •OH. This document provides detailed application notes and protocols for the use of the spin trap 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) for the identification of hydroxyl radicals.

Spin trapping involves the reaction of a short-lived radical with a diamagnetic "spin trap" molecule to form a more stable paramagnetic "spin adduct." This spin adduct can then be detected and characterized by EPR spectroscopy. The characteristic hyperfine splitting pattern of the EPR spectrum provides a fingerprint for the trapped radical, allowing for its identification.

Principle of EMPO Spin Trapping for Hydroxyl Radical Detection

EMPO is a pyrroline-based nitrone spin trap that reacts readily with the hydroxyl radical to form a stable nitroxide radical adduct, EMPO-OH. The resulting EPR spectrum of the EMPO-OH adduct exhibits a characteristic pattern of hyperfine splittings, which arises from the interaction of the unpaired electron with the nitrogen and hydrogen nuclei within the adduct.

Reaction Scheme:

Caption: Reaction of EMPO with a hydroxyl radical to form a stable spin adduct.

Advantages of EMPO